Heptanoyl heptaneperoxoate
Description
Heptanoyl heptaneperoxoate is a synthetic organic peroxide ester characterized by a heptanoyl group (C₆H₁₁CO-) bonded to a heptaneperoxoate backbone (C₇H₁₄O₄). Its structure suggests reactivity typical of peroxides, such as radical initiation capabilities, which are critical in polymerization and oxidation reactions.
Properties
CAS No. |
51279-42-6 |
|---|---|
Molecular Formula |
C14H26O4 |
Molecular Weight |
258.35 g/mol |
IUPAC Name |
heptanoyl heptaneperoxoate |
InChI |
InChI=1S/C14H26O4/c1-3-5-7-9-11-13(15)17-18-14(16)12-10-8-6-4-2/h3-12H2,1-2H3 |
InChI Key |
OGVNECREYWCLPP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(=O)OOC(=O)CCCCCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Heptanoyl heptaneperoxoate can be synthesized through the reaction of heptanoic acid with hydrogen peroxide in the presence of a catalyst. The reaction typically occurs under mild conditions, with temperatures ranging from 20°C to 40°C. The catalyst used can be an acid or a base, depending on the desired reaction pathway.
Industrial Production Methods: In an industrial setting, the production of this compound involves the use of large-scale reactors where heptanoic acid and hydrogen peroxide are mixed in the presence of a suitable catalyst. The reaction mixture is then subjected to controlled temperatures and pressures to optimize yield and purity. The final product is purified through distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions: Heptanoyl heptaneperoxoate undergoes various chemical reactions, including:
Oxidation: The peroxide group in this compound makes it a strong oxidizing agent. It can oxidize a wide range of organic and inorganic compounds.
Reduction: Under specific conditions, this compound can be reduced to heptanoic acid and other by-products.
Substitution: The compound can participate in substitution reactions where the peroxide group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common reagents include transition metal catalysts such as manganese dioxide (MnO₂) or iron(III) chloride (FeCl₃). The reactions are typically carried out at room temperature.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used under controlled conditions.
Substitution: Substitution reactions often require the presence of nucleophiles such as amines or alcohols, and the reactions are conducted under mild to moderate temperatures.
Major Products:
Oxidation: Major products include heptanoic acid and various oxidized derivatives.
Reduction: The primary product is heptanoic acid.
Substitution: Products vary depending on the nucleophile used, resulting in compounds with different functional groups.
Scientific Research Applications
Heptanoyl heptaneperoxoate has several applications in scientific research:
Chemistry: It is used as an oxidizing agent in organic synthesis, facilitating the formation of various oxidized products.
Biology: The compound’s oxidizing properties make it useful in studying oxidative stress and its effects on biological systems.
Medicine: Research is ongoing to explore its potential as an antimicrobial agent due to its ability to generate reactive oxygen species.
Industry: this compound is used in the production of polymers and other materials that require controlled oxidation processes.
Mechanism of Action
The mechanism of action of heptanoyl heptaneperoxoate primarily involves the generation of reactive oxygen species (ROS) through the decomposition of the peroxide group. These ROS can interact with various molecular targets, including proteins, lipids, and nucleic acids, leading to oxidative modifications. The compound’s ability to generate ROS underlies its applications in oxidation reactions and its potential antimicrobial properties.
Comparison with Similar Compounds
Key Observations :
- Peroxide vs. Ester Reactivity: MEKP’s peroxide group enables radical-driven polymerization, while methyl heptanoate’s ester group is chemically stable, making it suitable for non-reactive applications like fragrances .
- Fluorinated Derivatives: Perfluorinated heptanoic acid derivatives (e.g., ammonium salts) exhibit extreme thermal and chemical stability due to C-F bonds, contrasting with the oxygen-sensitive peroxide group in this compound .
2.3 Stability and Hazard Profile
- Thermal Decomposition: Peroxides like MEKP decompose exothermically above 80°C, releasing free radicals. This compound’s longer carbon chain may reduce volatility but increase decomposition temperature slightly compared to MEKP .
- Environmental Impact: Perfluorinated heptanoates (e.g., tridecafluoroheptanoic acid) are persistent organic pollutants, whereas peroxides like this compound likely degrade faster but pose acute hazards (e.g., flammability) .
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